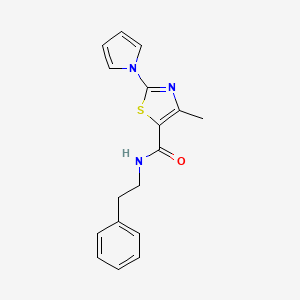
4-methyl-N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
Descripción general
Descripción
4-methyl-N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide, also known as MET or THZ1, is a small molecule inhibitor of cyclin-dependent kinase 7 (CDK7). CDK7 is a member of the CDK family of kinases and is involved in the regulation of transcription by phosphorylating the RNA polymerase II complex. MET has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment.
Mecanismo De Acción
4-methyl-N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide binds to the ATP-binding pocket of CDK7 and inhibits its kinase activity. CDK7 is a component of the CDK-activating kinase (CAK) complex, which is required for the activation of CDKs. Inhibition of CDK7 by this compound leads to a decrease in the phosphorylation of RNA polymerase II and a subsequent decrease in transcription.
Biochemical and Physiological Effects
This compound has been shown to inhibit the growth of a wide range of cancer cell lines in vitro and in vivo. In addition, this compound has been shown to induce apoptosis and cell cycle arrest in cancer cells. This compound has also been shown to sensitize cancer cells to radiation therapy and chemotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methyl-N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a small molecule inhibitor of CDK7, which makes it easy to synthesize and use in lab experiments. This compound has been shown to be effective in preclinical studies as a potential therapeutic agent for cancer treatment. However, the limitations of this compound include its potential toxicity and off-target effects. Further research is needed to determine the optimal dosage and delivery method for this compound.
Direcciones Futuras
For research on 4-methyl-N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide include the development of more potent and selective CDK7 inhibitors. In addition, the combination of this compound with other cancer therapies, such as radiation therapy and chemotherapy, should be explored. The role of CDK7 in other diseases, such as neurodegenerative disorders, should also be investigated. Finally, the use of this compound as a tool for studying transcription regulation should be explored.
Aplicaciones Científicas De Investigación
4-methyl-N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide has been shown to be a potent inhibitor of CDK7, which is a key regulator of transcription. CDK7 regulates the phosphorylation of RNA polymerase II, which is required for transcription initiation and elongation. Inhibition of CDK7 by this compound leads to a decrease in RNA synthesis and a subsequent decrease in cell proliferation. This compound has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment.
Propiedades
IUPAC Name |
4-methyl-N-(2-phenylethyl)-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-13-15(22-17(19-13)20-11-5-6-12-20)16(21)18-10-9-14-7-3-2-4-8-14/h2-8,11-12H,9-10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUJDYZDTPZNCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



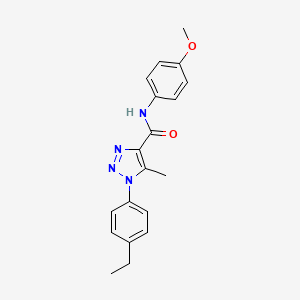
![2-methoxyethyl 6-bromo-2-methyl-5-[(4-vinylbenzyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B4684706.png)
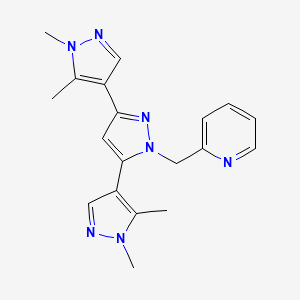
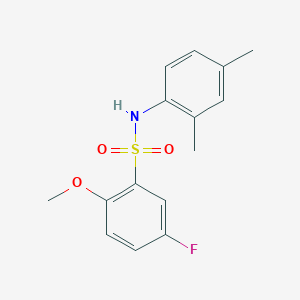
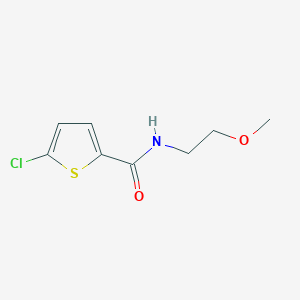
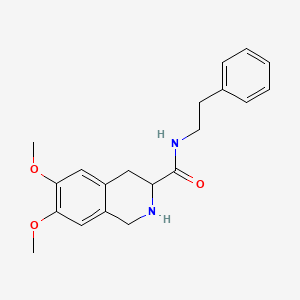
![3-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-2-cyano-N-(4-fluorobenzyl)acrylamide](/img/structure/B4684742.png)
![1-[(3-methylbenzyl)sulfonyl]indoline](/img/structure/B4684745.png)
![3-[(4-bromo-3-chlorophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one](/img/structure/B4684752.png)
![4-[(5-chloro-2-thienyl)methyl]-N-(4-fluorophenyl)-1-piperazinecarboxamide](/img/structure/B4684758.png)
![methyl 3-bromo-5-[4-(difluoromethoxy)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4684772.png)
![4-methyl-3-({[(3-methyl-4-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4684776.png)
![N'-[phenyl(3-pyridinyl)methylene]-4-propylbenzenesulfonohydrazide](/img/structure/B4684784.png)
![N-ethyl-2'-oxo-1'-propyl-1',2',4,9-tetrahydrospiro[beta-carboline-1,3'-indole]-2(3H)-carboxamide](/img/structure/B4684789.png)